molecular formula C11H13NO3 B2975147 2-Acetamido-2-phenylpropanoic acid CAS No. 4854-49-3

2-Acetamido-2-phenylpropanoic acid

Cat. No.: B2975147
CAS No.: 4854-49-3
M. Wt: 207.229
InChI Key: QZMOGBLDXPANBR-UHFFFAOYSA-N
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Description

2-Acetamido-2-phenylpropanoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetamido group attached to the alpha carbon of the phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-phenylpropanoic acid typically involves the acylation of phenylalanine. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

    Oxidation: Formation of phenylpyruvic acid or benzoic acid derivatives.

    Reduction: Conversion to 2-amino-2-phenylpropanoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Acetamido-2-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-acetamido-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can engage in hydrophobic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, differing by the absence of the acetamido group.

    2-Phenylpropanoic Acid: Lacks the acetamido group, used in various industrial applications.

    N-Acetylphenylalanine: Similar structure but with different functional groups.

Uniqueness: 2-Acetamido-2-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.

Properties

IUPAC Name

2-acetamido-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMOGBLDXPANBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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